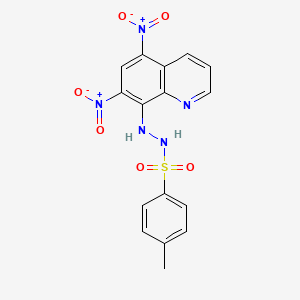

N'-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

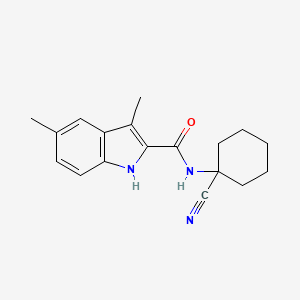

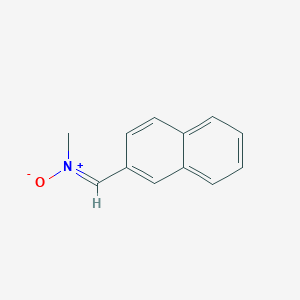

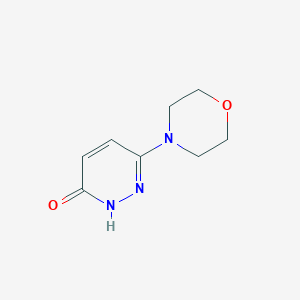

“N’-(5,7-dinitro-8-quinolinyl)-4-methylbenzenesulfonohydrazide” seems to be a complex organic compound. The name suggests that it contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also appears to have nitro groups and a hydrazide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the quinoline ring, nitro groups, and hydrazide group. These functional groups would likely contribute to the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro groups could potentially make the compound more polar, affecting its solubility in different solvents .科学的研究の応用

Antimycobacterial Agents

One notable application of sulfonamide derivatives is their use as antimycobacterial agents. A study demonstrated that thiol-activated sources of sulfur dioxide (SO₂), including sulfonamides with tunable release profiles, exhibit significant potency against Mycobacterium tuberculosis, with some compounds showing higher efficacy than clinical agents like isoniazid (Malwal et al., 2012).

Catalysis and Organic Synthesis

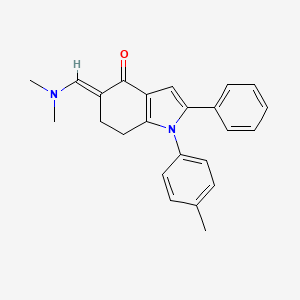

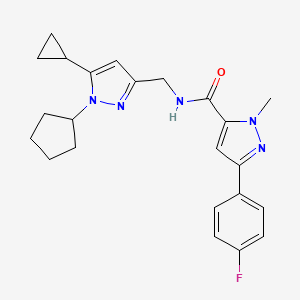

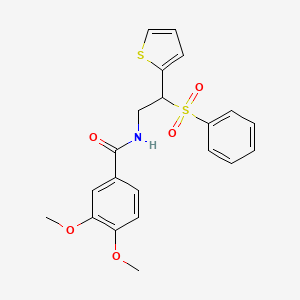

Research has shown that sulfonohydrazides can be used in catalytic processes to achieve carbon–carbon double-bond formation. An example includes the direct arylvinylation of (quinolin-8-yl)methanone with N′-benzylidene-4-methylbenzenesulfonohydrazide through a rhodium-catalyzed reaction, yielding high-value organic compounds with potential applications in pharmaceuticals and materials science (Zhang, Wang, & Wang, 2013).

Material Science

In the realm of material science, sulfonohydrazide derivatives have been synthesized and characterized for their structural properties and potential in nonlinear optical (NLO) applications. For instance, the synthesis and structural characterization of organic compounds for NLO behaviors highlight the utility of these compounds in developing new optical materials (Boukabcha et al., 2019).

Corrosion Inhibition

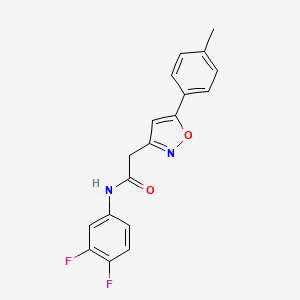

Another significant application is in corrosion science, where certain quinoline derivatives, including those related to sulfonohydrazides, are effective as corrosion inhibitors for metals in acidic solutions. These compounds adsorb onto metal surfaces, offering protection against corrosion, which is crucial for industrial applications (Saliyan & Adhikari, 2008).

Antimicrobial Activity

Sulfonohydrazide derivatives have been investigated for their antimicrobial properties, with several studies indicating their efficacy against various bacterial and fungal strains. This includes the development of novel compounds with significant antimicrobial activities, which could lead to new treatments for infectious diseases (Ghiya & Joshi, 2016).

特性

IUPAC Name |

N'-(5,7-dinitroquinolin-8-yl)-4-methylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O6S/c1-10-4-6-11(7-5-10)28(26,27)19-18-16-14(21(24)25)9-13(20(22)23)12-3-2-8-17-15(12)16/h2-9,18-19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPOJOOVOZXYQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide](/img/structure/B2646997.png)

![Benzamide, 3,4,5-trimethoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2647001.png)

![2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2647003.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2647008.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2647009.png)

![(E)-4-(Dimethylamino)-N-[2-(3-ethylmorpholin-4-yl)ethyl]but-2-enamide](/img/structure/B2647011.png)